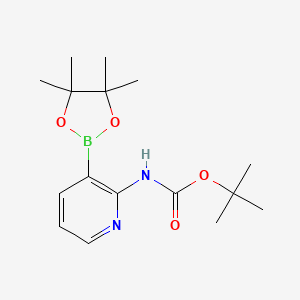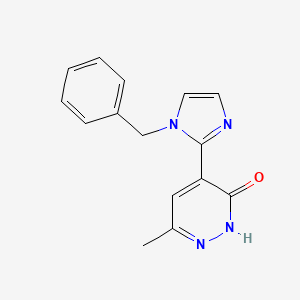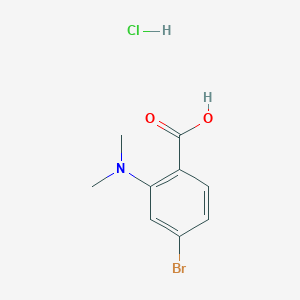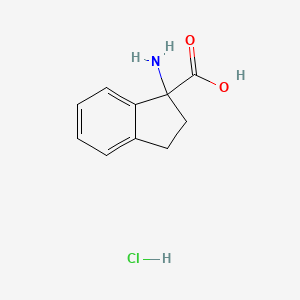
Methane; pentafluorostiborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane is a colorless, odorless gas that occurs abundantly in nature and as a product of certain human activities. It is the simplest member of the paraffin series of hydrocarbons and is among the most potent of the greenhouse gases . Its chemical formula is CH4 .
Synthesis Analysis
Methane production occurs through biologic decomposition of organic matter at shallow depths, such as in swamps, landfills, and even shallow bedrock. It can also be derived over millions of years by high pressure and high temperature processes that produce fossil fuels deep underground .
Molecular Structure Analysis
Methane has a tetrahedral structure, explained by the VSEPR (valence-shell-electron-pair repulsion) theory of molecular shape. The four pairs of bonding electrons adopt positions that minimize their mutual repulsion .
Chemical Reactions Analysis
Methane undergoes various reactions. For instance, in chemical vapor deposition (CVD), methane pyrolysis involves 241 species and 909 gas-phase reactions . In high-pressure conditions, methane oxidation reactions are also significant .
Physical And Chemical Properties Analysis
Methane is lighter than air, having a specific gravity of 0.554. It is only slightly soluble in water. It burns readily in air, forming carbon dioxide and water vapor. The boiling point of methane is −162 °C (−259.6 °F) and the melting point is −182.5 °C (−296.5 °F) .
科学的研究の応用
Catalytic Conversion of Methane
Methane, found in large reserves, serves as a significant feedstock for chemicals and energy production. Its potential extends to the production of ethylene or liquid hydrocarbon fuels. Research strategies include stream and carbon dioxide reforming, partial oxidation of methane, direct oxidation to methanol and formaldehyde, oxidative coupling to ethylene, and direct conversion to aromatics and hydrogen (Lunsford, 2000).
Methane Activation
Methane's conversion to valuable chemicals is a heavily researched topic in catalysis. The direct conversion of methane is simple but leads to more reactive products. Current research focuses on C–H bond activation and future challenges in this area (Tang, Zhu, Wu, & Ma, 2014).
Flammability and Safety
Understanding the explosion hazards of gases like methane is crucial for industries that produce or use flammable gases. Studies cover explosion hazards under various conditions, providing comprehensive data on flammability limits and explosion risks (Cashdollar, Zlochower, Green, Thomas, & Hertzberg, 2000).
Thermal Conductivity Research
Investigating the impact of molecular structure on thermal conductivities of gaseous hydrocarbons, including methane, contributes to understanding their physical properties and applications (Mann & Dickins, 1931).
Methanotrophs and Biotechnological Applications
Methanotrophs, bacteria that use methane as their carbon source, have potential in various biotechnological applications. They can produce single-cell protein, biopolymers, nanotechnology components, metabolites, lipids, and enzymes. Genetic engineering of these bacteria could lead to new compounds and applications in bioremediation and energy generation (Strong, Xie, & Clarke, 2015).
Photocatalytic Methane Conversion
Research at the National Energy Technology Laboratory explores direct conversion of methane to methanol using light, water, and semiconductor photocatalysts. This process, operating under mild conditions, aims to produce commercially desirable fuels and chemical intermediates (Taylor, 2003).
Oxidative Methane Upgrading
The oxidative upgrading of methane to higher value products is a challenging yet rewarding area in catalysis research. It holds the potential to revolutionize the chemical value chain, with current developments focusing on overcoming technological challenges (Hammond, Conrad, & Hermans, 2012).
Methane Engine Performance
Methane in Solid-Oxide Fuel Cells
Direct electrochemical oxidation of methane in solid-oxide fuel cells at high temperatures demonstrates the potential of methane as a simple fuel for power generation. This research suggests an alternative to hydrogen-based fuel-cell technologies (Park, Vohs, & Gorte, 2000).
Safety And Hazards
将来の方向性
Methane is an important and fast-growing energy resource in the world. Its purification is important to reduce environmental hazards and meet quality standards. Therefore, membrane technology for natural gas purification, including methane, has received great attention . Additionally, the field of photocatalytic methane conversion is seeing recent advances .
特性
IUPAC Name |
methane;pentafluoro-λ5-stibane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSEZAXQIVVQF-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.F[Sb](F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F5Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672861 |
Source


|
| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.795 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane; pentafluorostiborane | |
CAS RN |
59839-60-0 |
Source


|
| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B1372035.png)
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)

![Sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372040.png)

![[(2-Methylcyclopropyl)methyl]hydrazine dihydrochloride](/img/structure/B1372042.png)

![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)


![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1372053.png)